molecular formula C10H10F2O B13693860 1-Cyclopropyl-3-(difluoromethoxy)benzene

1-Cyclopropyl-3-(difluoromethoxy)benzene

Cat. No.: B13693860
M. Wt: 184.18 g/mol
InChI Key: SEJYYCZONKANBZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of a cyclopropyl group and a difluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(difluoromethoxy)benzene typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the reaction of a cyclopropyl-substituted benzene derivative with a difluoromethylating agent under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes can utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, reduced benzene derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopropyl-3-(difluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(difluoromethoxy)benzene involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-3-(difluoromethoxy)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the cyclopropyl and difluoromethoxy groups can confer distinct properties, such as increased stability and enhanced interactions with molecular targets .

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

1-cyclopropyl-3-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10F2O/c11-10(12)13-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5H2

InChI Key

SEJYYCZONKANBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)OC(F)F

Origin of Product

United States

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